molecular formula C17H17NOS B4417338 2-benzylsulfanyl-N-prop-2-enylbenzamide

2-benzylsulfanyl-N-prop-2-enylbenzamide

Cat. No.: B4417338
M. Wt: 283.4 g/mol
InChI Key: CQYVSUUPLSNPGW-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-prop-2-enylbenzamide is a benzamide derivative featuring a benzylsulfanyl (S-benzyl) substituent at the 2-position of the aromatic ring and an N-prop-2-enyl (allyl) group as the amide nitrogen substituent. This compound combines a thioether moiety with an allyl chain, which may influence its physicochemical properties and biological activity. The allyl group enhances reactivity through possible π-orbital interactions and participation in addition reactions, while the benzylsulfanyl group contributes to lipophilicity and stability.

Properties

IUPAC Name

2-benzylsulfanyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c1-2-12-18-17(19)15-10-6-7-11-16(15)20-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYVSUUPLSNPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-prop-2-enylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-prop-2-enylbenzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the allyl group with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-benzylsulfanyl-N-prop-2-enylbenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-prop-2-enylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

  • Position 2 substituent : Sulfamoyl group (SO₂NH-) vs. benzylsulfanyl (S-benzyl) in the target compound.
  • N-substituent : Propyl group on the benzamide nitrogen vs. allyl group in the target.
  • Key functional groups : Sulfonamide () vs. thioether (target).

Property Implications :

  • The allyl substituent in the target compound may enhance reactivity (e.g., Michael addition) compared to the propyl chain in .
  • Biological Activity : Sulfonamides are classically associated with enzyme inhibition (e.g., carbonic anhydrase), whereas thioethers may modulate membrane permeability or antioxidant activity.

N-(1,3-Benzothiazol-2-ylsulfanyl)-2-propen-1-amine

Structural Differences :

  • Core structure : Benzothiazole ring (heterocyclic) vs. benzamide (aromatic amide) in the target.
  • Position 2 substituent : Sulfenamide (S-NH-) group vs. benzylsulfanyl.
  • N-substituent : Allylamine vs. allylbenzamide.

Property Implications :

  • Sulfenamides are less stable than thioethers, often acting as intermediates in vulcanization or redox reactions.
  • Biological Activity : Benzothiazoles are linked to antitumor and antimicrobial activities, while benzamides are explored for CNS-targeting effects.

2-Hydroxy-N-(prop-2-en-1-yl)benzamide

Structural Differences :

  • Position 2 substituent : Hydroxyl (-OH) vs. benzylsulfanyl.
  • N-substituent : Allyl group (same as target).

Property Implications :

  • The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic benzylsulfanyl group.

Comparative Data Table

Compound Name Position 2 Substituent N-Substituent Core Structure Key Functional Groups Potential Applications
2-Benzylsulfanyl-N-prop-2-enylbenzamide Benzylsulfanyl (S-C₆H₅) Allyl Benzamide Thioether, Amide Antimicrobial, Enzyme Inhibition
2-(N-Allylsulfamoyl)-N-propylbenzamide Sulfamoyl (SO₂NH-) Propyl Benzamide Sulfonamide, Amide Enzyme Inhibition
N-(1,3-Benzothiazol-2-ylsulfanyl)-2-propen-1-amine Sulfenamide (S-NH-) Allylamine Benzothiazole Sulfenamide, Amine Antitumor, Vulcanization
2-Hydroxy-N-(prop-2-en-1-yl)benzamide Hydroxyl (-OH) Allyl Benzamide Hydroxyl, Amide Antioxidant, Anti-inflammatory

Research Findings and Implications

  • Sulfonamide vs. Thioether : Sulfonamides () exhibit higher polarity and are more likely to engage in hydrogen bonding, making them suitable for targeting polar enzyme active sites . In contrast, the benzylsulfanyl group in the target compound may improve membrane permeability due to increased lipophilicity.
  • Benzothiazole Derivatives : The benzothiazole-based compound () demonstrates divergent reactivity, with sulfenamide groups acting as transient intermediates in industrial processes or drug metabolism .
  • Hydroxybenzamide : The hydroxylated analog () highlights how subtle structural changes (e.g., -OH vs. S-benzyl) can shift applications from antioxidant to antimicrobial domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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